![molecular formula C17H17FN2O B6431602 4-fluoro-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide CAS No. 330673-86-4](/img/structure/B6431602.png)
4-fluoro-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide
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Overview
Description
“4-fluoro-N’-[(1E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide” is a chemical compound . It is a Schiff base material , which are known for their applications in nonlinear optical properties, solar energy collectors, optoelectronic devices, clean energy, and gas adsorption and storage .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the crystal structure of (E)-N′-(4-fluorobenzylidene)isonicotinohydrazide monohydrate has been reported, for which 4-fluorobenzaldehyde and isonicotinohydrazide were used as precursors .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques . Theoretical predictions were made and compared with experimental results .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the highest occupied and lowest unoccupied molecular orbitals (HOMO–LUMO) analysis was performed for the title molecule to know about the possible charge transfer taking place within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the maximum absorption wavelength was found by both experimental and theoretical analyses .Scientific Research Applications
Structural and Spectral Analysis
The compound has been studied for its structural and spectral properties . Experimental investigations were performed using Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques . The maximum absorption wavelength was found by both experimental and theoretical analyses .
Nonlinear Optical Applications
The compound has been explored for its potential in nonlinear optical applications . The third-order nonlinear optical studies were done by z-scan experiment . Schiff base molecules, like this compound, are very prominent for nonlinear optical properties and their applications, such as solar energy collectors, optoelectronic devices, and gas adsorption and storage .
Synthesis of Fluorinated Pyridines
The compound can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They present a special interest as potential imaging agents for various biological applications .
Agricultural Applications
Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
Medical Applications
About 10% of the total sales of pharmaceuticals currently used for the medical treatment are drugs containing fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered .
Inhibitors of Prostate Cancer
Benzohydrazide derivatives are potential inhibitors of prostate cancer . This compound, being a benzohydrazide derivative, could potentially be used in cancer research .
Antimicrobial and Antitubercular Activities
Benzohydrazide derivatives also have antimicrobial and antitubercular activities . This compound could potentially be used in the development of new antimicrobial and antitubercular drugs .
Crystal Structure Analysis
The crystal structure of benzohydrazide monohydrate derivatives was interested as it involves in the stabilization of materials through hydrogen bonding . Optically transparent single crystals of the compound were successfully grown using slow evaporation solution growth technique .
Mechanism of Action
Target of Action
It is known that benzohydrazide derivatives, to which this compound belongs, are potential inhibitors of prostate cancer and also have antimicrobial and antitubercular activities.
Mode of Action
The compound’s interaction with its targets likely involves the formation of stable complexes, facilitated by the straightforward tunability of their stereo-electronic structures .
Biochemical Pathways
It is known that benzohydrazide derivatives can affect various biochemical pathways related to prostate cancer, antimicrobial, and antitubercular activities .
Result of Action
It is known that benzohydrazide derivatives have potential inhibitory effects on prostate cancer , antimicrobial , and antitubercular activities .
Action Environment
It is known that the structural and nonlinear optical properties of similar schiff base materials have been studied , suggesting that environmental factors could potentially influence these properties.
Future Directions
Future research could focus on further understanding the properties and potential applications of “4-fluoro-N’-[(1E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide” and similar compounds. For instance, Schiff base materials are known for their applications in nonlinear optical properties, solar energy collectors, optoelectronic devices, clean energy, and gas adsorption and storage . Further studies could explore these applications in more detail.
properties
IUPAC Name |
4-fluoro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-12(2)14-5-3-13(4-6-14)11-19-20-17(21)15-7-9-16(18)10-8-15/h3-12H,1-2H3,(H,20,21)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVOMJZETZVMRX-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide |
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